molecular formula C29H34N2O7S2 B12742744 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate CAS No. 207735-98-6

5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate

Cat. No.: B12742744
CAS No.: 207735-98-6
M. Wt: 586.7 g/mol
InChI Key: NCBJAFKTDBKUBB-UHFFFAOYSA-N
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Description

(±)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a synthetic organic compound It features a complex structure with multiple functional groups, including imidazole, sulfonic acid, hydroxyphenyl, and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, sulfonation, and esterification. Typical reaction conditions might include:

    Formation of the imidazole ring: This could involve the cyclization of a precursor molecule under acidic or basic conditions.

    Sulfonation: Introduction of the sulfonic acid group might be achieved using sulfur trioxide or chlorosulfonic acid.

    Esterification: The ester linkage could be formed through a reaction between a carboxylic acid and an alcohol, often catalyzed by an acid such as sulfuric acid or a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl and pyran rings.

    Reduction: Reduction reactions could target the sulfonic acid group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents might include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure and multiple functional groups.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes, receptors, or DNA. The compound’s multiple functional groups might allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-sulfonic acid derivatives: These compounds share the imidazole and sulfonic acid functional groups.

    Phenyl esters: Compounds with ester linkages to phenyl rings.

    Pyran derivatives: Molecules containing pyran rings.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which might confer unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

207735-98-6

Molecular Formula

C29H34N2O7S2

Molecular Weight

586.7 g/mol

IUPAC Name

[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 1-methylimidazole-4-sulfonate

InChI

InChI=1S/C29H34N2O7S2/c1-18-13-24(21(28(2,3)4)14-23(18)38-40(35,36)25-16-31(6)17-30-25)39-26-22(33)15-29(5,37-27(26)34)12-11-19-7-9-20(32)10-8-19/h7-10,13-14,16-17,32-33H,11-12,15H2,1-6H3

InChI Key

NCBJAFKTDBKUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CN(C=N2)C)C(C)(C)C)SC3=C(CC(OC3=O)(C)CCC4=CC=C(C=C4)O)O

Origin of Product

United States

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